2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide
Description
This compound belongs to the spiro[indoline-thiazolidine] class, characterized by a fused bicyclic system where indoline and thiazolidine rings share a common spiro carbon atom. The structure includes a 3,4-difluorophenyl substituent on the thiazolidine ring and a p-tolylacetamide moiety. Such spiro frameworks are pharmacologically significant due to their conformational rigidity, which enhances target binding specificity .
Properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O3S/c1-15-6-8-16(9-7-15)28-22(31)13-29-21-5-3-2-4-18(21)25(24(29)33)30(23(32)14-34-25)17-10-11-19(26)20(27)12-17/h2-12H,13-14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZWKCRZBVSNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide (CAS Number: 894563-12-3) is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound features a unique spirocyclic structure that combines an indoline moiety with a thiazolidine ring, contributing to its diverse pharmacological properties. The presence of the 3,4-difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H19F2N3O4S |
| Molecular Weight | 495.5 g/mol |
| CAS Number | 894563-12-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to This compound . For instance, derivatives of thiazolidine have shown significant cytotoxic effects against various cancer cell lines. A study reported that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against human colon cancer cells (HCT116), indicating promising anticancer activity .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymes : It has been suggested that compounds with similar structures inhibit key enzymes involved in cancer progression, such as tyrosine kinases and matrix metalloproteinases .
- Induction of Apoptosis : Research indicates that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspase cascades .
Neuroprotective Effects
There is also emerging evidence regarding the neuroprotective properties of this compound. Inhibitors of acetylcholinesterase (AChE) and beta-secretase (BACE1) have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. The compound's structural analogs have demonstrated significant inhibition against these targets in vitro, suggesting potential therapeutic applications in neurodegeneration .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of spirocyclic compounds similar to This compound on various cancer cell lines. The results showed:
- Cell Lines Tested : HCT116 (colon), A549 (lung), and MCF7 (breast).
- IC50 Values : Ranged from 5 to 15 µM across different cell lines.
This suggests that modifications to the spirocyclic structure can enhance anticancer activity while maintaining selectivity towards cancerous cells .
Study 2: Neuroprotective Activity
Another investigation focused on the neuroprotective effects of similar compounds against AChE and BACE1. The findings indicated:
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Anticancer Activity :
- Thiazolidinone derivatives are known for their anticancer properties. Research indicates that compounds similar to this one can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- A study highlighted that thiazolidinones effectively target multiple pathways involved in cancer progression, making them valuable in drug development for cancer therapy .
- Antiviral Properties :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have explored the applications and efficacy of compounds similar to 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes structural analogs and their key features:
Key Observations:
Substituent Effects on Bioactivity :
- The 3,4-difluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 4-chlorophenyl () or 4-fluorophenyl (). This may enhance oxidative stability and influence target binding (e.g., enzyme inhibition via halogen bonding) .
- Benzo[d]thiazole derivatives () exhibit superior antibacterial activity, suggesting sulfur-containing heterocycles improve membrane penetration.
Spiro vs. Non-Spiro Systems: Spiro systems (e.g., ) demonstrate enhanced conformational rigidity, which correlates with improved receptor selectivity. In contrast, non-spiro analogs like ’s dichlorophenylacetamide rely on planar aromatic interactions.
Acetamide Side Chain :
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide?
- Methodological Answer : The synthesis of spiro-indoline-thiazolidinone derivatives typically involves cyclocondensation reactions. For example, similar compounds are synthesized by refluxing thiourea derivatives with maleimides in glacial acetic acid, monitored via TLC for reaction completion . Purification often involves recrystallization from ethanol or acetic acid. For the target compound, modifications may include introducing the 3,4-difluorophenyl group via Suzuki coupling or nucleophilic substitution, followed by acetamide formation using N-(p-tolyl)amine. Key challenges include regioselectivity in spiro-ring formation and minimizing byproducts during fluorophenyl incorporation .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the spirojunction (e.g., distinct proton shifts at 4.5–5.5 ppm for thiazolidinone protons) and acetamide linkage (amide proton ~10 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H]⁺ for C₂₆H₂₀F₂N₂O₃S: ~485.12).
- X-ray Crystallography : Resolves spiro stereochemistry and confirms dihedral angles between indoline and thiazolidinone rings .
Q. How can researchers assess the compound’s solubility and stability for in vitro studies?
- Methodological Answer : Solubility screening in DMSO (common stock solution) and aqueous buffers (e.g., PBS at pH 7.4) is critical. Stability studies under varying pH (3–9) and temperatures (4°C, 25°C) should use HPLC to monitor degradation. NIST data for analogous acetamides suggests moderate solubility in polar aprotic solvents (e.g., logP ~2.5) .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The difluorophenyl group may enhance binding via hydrophobic interactions, while the spiro scaffold restricts conformational flexibility, improving selectivity .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity trends from analogous thiazolidinones .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., IC₅₀ vs. Ki).
- Metabolite Profiling : LC-MS/MS can identify active metabolites that may explain discrepancies in potency .
- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. How can the spiro-thiazolidinone core be modified to enhance metabolic stability?
- Methodological Answer :
Q. What crystallographic techniques resolve structural ambiguities in spiro compounds?
- Methodological Answer : Single-crystal X-ray diffraction is definitive. For example, a related spiro-indoline compound showed a dihedral angle of 89.5° between the indoline and thiazolidinone planes, confirmed via Mo-Kα radiation (λ = 0.71073 Å) . Challenges include growing diffraction-quality crystals; vapor diffusion with acetonitrile/water mixtures is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
